molecular formula C11H17N3O B13554376 6-(Piperazin-1-ylmethyl)pyridin-2-ol

6-(Piperazin-1-ylmethyl)pyridin-2-ol

Katalognummer: B13554376
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: OXVFQAFSTUKQSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Piperazin-1-ylmethyl)pyridin-2-ol is a chemical compound that features a piperazine ring attached to a pyridine ring via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-ylmethyl)pyridin-2-ol typically involves the reaction of 2-hydroxypyridine with piperazine in the presence of a suitable base. One common method includes the use of formaldehyde as a methylene bridge-forming agent. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Piperazin-1-ylmethyl)pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-one derivatives, while substitution reactions can produce various functionalized pyridine compounds.

Wissenschaftliche Forschungsanwendungen

6-(Piperazin-1-ylmethyl)pyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(Piperazin-1-ylmethyl)pyridin-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Piperazin-1-yl)ethan-1-ol
  • 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol
  • 3,3’-(Piperazine-1,4-diyl)bis(1-(9H-carbazol-9-yl)propan-2-ol)

Uniqueness

6-(Piperazin-1-ylmethyl)pyridin-2-ol is unique due to its specific structure, which combines a piperazine ring with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-[(6-methoxypyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C11H17N3O/c1-15-11-4-2-3-10(13-11)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3

InChI-Schlüssel

OXVFQAFSTUKQSM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=N1)CN2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.